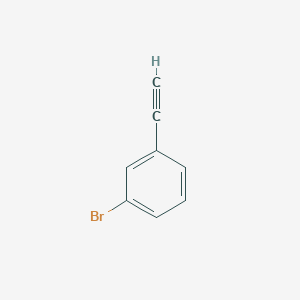

3-Bromophenylacetylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXNFAAJNEYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467201 | |

| Record name | 1-bromo-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-81-4 | |

| Record name | 1-Bromo-3-ethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromophenylacetylene physical and chemical properties

An In-depth Technical Guide to 3-Bromophenylacetylene

Introduction

This compound, also known as 1-bromo-3-ethynylbenzene, is an organic compound featuring a bromine atom and an ethynyl group attached to a benzene ring at the meta position.[1] This substitution pattern makes it a valuable and versatile building block in organic synthesis. The presence of the terminal alkyne and the aryl bromide functionalities allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, pharmaceuticals, and materials for science applications.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols and safety information.

Physical Properties

This compound is typically a liquid that can range from colorless to light yellow or brown, depending on its purity.[1][2] It is soluble in common organic solvents such as chloroform, diethyl ether, and ethanol.[3]

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br | [1][4][5][6] |

| Molecular Weight | 181.03 g/mol | [5][7] |

| CAS Number | 766-81-4 | [1][2][4][6] |

| Appearance | Light yellow to Brown Clear liquid | [1][2] |

| Density | 1.5 g/cm³ | [4] |

| Boiling Point | 211.8°C at 760 mmHg | [4] |

| Flash Point | 85.7°C | [4] |

| Refractive Index | 1.604 | [4] |

| InChI Key | TZDXNFAAJNEYIO-UHFFFAOYSA-N | [1][5] |

| SMILES | C(#C)C1=CC(Br)=CC=C1 | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its two primary functional groups: the terminal alkyne and the aryl bromide.

3.1. Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] this compound is an excellent substrate for this reaction, where the aryl bromide component reacts with another terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[8][9] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly useful in the synthesis of complex molecules.[8]

3.2. Cycloaddition Reactions

The carbon-carbon triple bond of the ethynyl group makes this compound a potent dipolarophile in 1,3-dipolar cycloaddition reactions.[10] This type of reaction is a key method for synthesizing five-membered heterocyclic rings. By reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones, a variety of substituted heterocyclic compounds can be prepared, which are important scaffolds in medicinal chemistry. The mechanism of these cycloadditions is influenced by factors like charge transfer between the dipole and the acetylene.[11]

3.3. Stability

This compound is stable under recommended storage conditions.[4] It should be stored in a cool, dry, well-ventilated place in a tightly closed container, often under an inert atmosphere, to prevent degradation.[4][12][13]

Experimental Protocols

4.1. General Protocol for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.02 - 0.10 eq)[8]

-

Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq)[8]

-

Anhydrous solvent (e.g., THF or DMF)[8]

Procedure:

-

Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound.

-

Reagent Addition: Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the flask.[8]

-

Solvent and Base: Add the anhydrous solvent followed by the amine base.[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove the catalyst residues.[8]

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Sonogashira coupling reaction.

4.2. General Protocol for 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the reaction of this compound with a 1,3-dipole, such as an in-situ generated nitrone.

Materials:

-

This compound (2-3 equivalents)

-

Aldehyde and N-substituted hydroxylamine (for in-situ nitrone generation) OR a stable 1,3-dipole (e.g., an azide)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Optionally, a Lewis acid catalyst (e.g., Zn(OTf)₂) and a base (e.g., Et₃N) if required.[14]

Procedure:

-

Setup: In a dried round-bottom flask under an inert atmosphere, dissolve the components for generating the 1,3-dipole (e.g., aldehyde and hydroxylamine) in the anhydrous solvent.

-

Dipole Formation: Stir the mixture at room temperature to allow for the formation of the 1,3-dipole.

-

Addition of Dipolarophile: Add this compound to the reaction mixture. A 2-3 fold excess is often used to ensure a good reaction yield.[14]

-

Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel to isolate the heterocyclic product.

Caption: General pathway for a 1,3-dipolar cycloaddition reaction.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Complex multiplet signals in the range of δ 7.2-7.8 ppm, characteristic of a 1,3-disubstituted benzene ring. - Acetylenic Proton: A sharp singlet around δ 3.1 ppm. |

| ¹³C NMR | - Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-140 ppm). - Acetylenic Carbons: Two signals, one for the terminal alkyne carbon (δ ~77 ppm) and one for the ipso-carbon (δ ~83 ppm). |

| IR Spectroscopy | - ≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C≡C Stretch: A weaker absorption around 2100 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent molecular ion peak. - Isotope Pattern: A characteristic M+2 peak of nearly equal intensity to the M⁺ peak, which is definitive for a compound containing one bromine atom. |

Safety and Handling

This compound requires careful handling due to its potential hazards.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark).[5]

-

Signal Word: Warning.[5]

-

Hazard Statements: H302 (Harmful if swallowed).[5] May cause skin and eye irritation.[4]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[12] Avoid breathing dust, fumes, or vapors.[12] Use only in a well-ventilated area.[4][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][12]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][12] Keep the container tightly closed.[4][12] Store locked up.[4][12]

-

First Aid:

References

- 1. CAS 766-81-4: 1-Bromo-3-ethynylbenzene | CymitQuimica [cymitquimica.com]

- 2. rvpharm.com [rvpharm.com]

- 3. 4-Bromophenylacetylene | 766-96-1 [chemicalbook.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 3′-bromophenyl acetylene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pschemicals.com [pschemicals.com]

- 7. (Bromoethynyl)benzene | C8H5Br | CID 136737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. 766-81-4|this compound|BLD Pharm [bldpharm.com]

- 14. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromophenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Bromophenylacetylene (CAS No. 766-81-4). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.65 | t | ~1.5 | H-2 (Aromatic) |

| ~7.45 | ddd | ~7.8, 1.5, 1.2 | H-6 (Aromatic) |

| ~7.40 | ddd | ~8.0, 2.0, 1.2 | H-4 (Aromatic) |

| ~7.25 | t | ~7.9 | H-5 (Aromatic) |

| ~3.10 | s | - | H-alkyne (C≡C-H) |

Predicted data is based on spectral data of analogous compounds and established principles of NMR spectroscopy. The aromatic region will present as a complex multiplet system.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C-6 (Aromatic CH) |

| ~131.5 | C-4 (Aromatic CH) |

| ~130.2 | C-5 (Aromatic CH) |

| ~130.0 | C-2 (Aromatic CH) |

| ~124.5 | C-1 (Aromatic C-C≡) |

| ~122.5 | C-3 (Aromatic C-Br) |

| ~82.5 | C-alkyne (C≡C-H) |

| ~78.0 | C-alkyne (Ar-C≡C) |

Predicted data is based on spectral data of analogous compounds and established principles of NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2100 | Medium, Sharp | C≡C stretch |

| ~1590, 1560, 1470 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~880, 780 | Strong | C-H out-of-plane bending (m-disubstitution) |

| ~680 | Medium to Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~98 | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 180 | 100 | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 101 | High | [M-Br]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

The presence of bromine results in a characteristic M/M+2 isotopic pattern with a near 1:1 intensity ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

Relaxation Delay: 2.0 s

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm

-

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts for both ¹H and ¹³C are referenced to the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained from a thin film of the compound between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[2]

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is sufficiently pure.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1-2 scans/second

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks and characteristic fragmentation patterns. The isotopic distribution for bromine-containing fragments ([M]⁺ and [M+2]⁺) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromophenylacetylene. This document details the structural information that can be elucidated from the spectral data and outlines the experimental protocols for data acquisition.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Sonogashira, Suzuki, and Heck couplings to construct more complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, purity assessment, and structural verification of its derivatives, which are often intermediates in the synthesis of pharmaceuticals and functional materials. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, supported by tabulated data and a conceptual workflow for NMR analysis.

Molecular Structure and Atom Numbering

The structure of this compound with the standard numbering scheme for NMR signal assignment is depicted below. This numbering is used consistently throughout this guide to correlate spectral data with specific atoms in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and acetylenic protons. The chemical shifts are influenced by the electronic effects of the bromo and ethynyl substituents on the benzene ring.

| Proton (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-8 (acetylenic) | ~3.0 - 3.2 | Singlet (s) | N/A |

| Aromatic Protons | ~7.2 - 7.7 | Multiplet (m) | |

| H-2 | Triplet (t) | ~1.5 - 2.0 | |

| H-4 | Doublet (d) | ~7.5 - 8.0 | |

| H-5 | Triplet (t) | ~7.5 - 8.0 | |

| H-6 | Doublet (d) | ~7.5 - 8.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, while the acetylenic carbons have characteristic chemical shifts in the sp-hybridized region.

| Carbon (Position) | Chemical Shift (δ) ppm |

| C-1 | ~124 |

| C-2 | ~131 |

| C-3 (C-Br) | ~122 |

| C-4 | ~130 |

| C-5 | ~130 |

| C-6 | ~129 |

| C-7 (alkynyl) | ~82 |

| C-8 (alkynyl) | ~78 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Spectral Interpretation

¹H NMR Spectrum:

-

Acetylenic Proton (H-8): The singlet observed around 3.0-3.2 ppm is characteristic of a terminal acetylenic proton. Its isolation from other protons results in a singlet multiplicity.

-

Aromatic Protons: The signals in the aromatic region (7.2-7.7 ppm) are more complex due to spin-spin coupling between the adjacent protons.

-

The proton at the 2-position (H-2), being ortho to the bromine and meta to the acetylene group, appears as a triplet due to coupling with H-4 and H-6 (small meta coupling).

-

The proton at the 4-position (H-4) is a doublet, primarily coupled to the adjacent H-5.

-

The proton at the 5-position (H-5) appears as a triplet due to coupling with both H-4 and H-6.

-

The proton at the 6-position (H-6) is a doublet, coupled to H-5.

-

¹³C NMR Spectrum:

-

Acetylenic Carbons (C-7 and C-8): The two signals in the range of 78-82 ppm are assigned to the sp-hybridized carbons of the acetylene group. The carbon directly attached to the aromatic ring (C-7) is typically slightly downfield compared to the terminal carbon (C-8).

-

Aromatic Carbons:

-

C-3 (ipso-Bromo): The carbon atom directly attached to the bromine atom (C-3) is significantly shielded and appears at a lower chemical shift (~122 ppm) due to the "heavy atom effect" of bromine.

-

C-1 (ipso-Alkynyl): The carbon atom attached to the acetylene group (C-1) appears around 124 ppm.

-

Other Aromatic Carbons (C-2, C-4, C-5, C-6): The remaining aromatic carbons resonate in the expected range of 129-131 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns are invaluable for confirming the identity and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a reliable reference for researchers and professionals in the fields of chemistry and drug development. For unambiguous assignment of all signals, especially in the aromatic region, two-dimensional NMR experiments are recommended.

An In-depth Technical Guide to the Infrared (IR) Absorption Profile of 3-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) absorption peaks for 3-Bromophenylacetylene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the characteristic vibrational modes, a general experimental protocol for acquiring IR spectra, and a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a terminal alkyne, a meta-substituted aromatic ring, and a carbon-bromine bond. The following table summarizes the expected absorption peaks, their corresponding vibrational modes, and typical intensity levels.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong | ≡C-H Stretch | Terminal Alkyne |

| ~3030 | Variable | Aromatic C-H Stretch | Aromatic Ring |

| 2260 - 2100 | Variable | C≡C Stretch | Alkyne |

| 1700 - 1500 | Medium | Aromatic C=C Bending | Aromatic Ring |

| 860 - 680 | Strong | Aromatic C-H Bending (Out-of-Plane) | Aromatic Ring |

| 690 - 515 | Medium | C-Br Stretch | Bromoalkane |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The acquisition of an infrared spectrum for a solid sample like this compound is typically performed using a Fourier-Transform Infrared (FT-IR) spectrometer. A common and effective method is the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Record a background spectrum. This involves scanning the empty ATR crystal to measure the absorbance of the ambient atmosphere (CO₂ and water vapor), which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Measurement:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the significant absorption peaks. Compare the observed peak positions with known correlation charts and the data presented in this guide to confirm the compound's identity and purity.

-

-

Cleaning:

-

After the measurement is complete, retract the pressure clamp and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened, lint-free wipe to prepare for the next measurement.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying a chemical compound, such as this compound, using IR spectroscopy.

Caption: Workflow for Compound Identification using IR Spectroscopy.

This guide provides the foundational information required for the analysis of this compound using infrared spectroscopy. The combination of the predicted spectral data, a standardized experimental protocol, and a clear analytical workflow will aid researchers in accurately identifying and characterizing this compound.

Mass Spectrometry Fragmentation of 3-Bromophenylacetylene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 3-bromophenylacetylene. The information presented is derived from established principles of mass spectrometry and spectral data from analogous compounds, offering a robust framework for the identification and characterization of this molecule.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of the bromine atom, the acetylene group, and subsequent rearrangements. The presence of bromine will be distinguished by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).

| m/z (Predicted) | Proposed Ion Structure/Fragment | Relative Abundance (Predicted) | Notes |

| 180/182 | [C₈H₅Br]⁺• (Molecular Ion) | High | Isotopic peaks for ⁷⁹Br and ⁸¹Br |

| 101 | [C₈H₅]⁺ | Moderate | Loss of Br radical |

| 102 | [C₈H₆]⁺• | Low | Possible rearrangement and H addition |

| 75 | [C₆H₃]⁺ | Moderate to High | Loss of Br and C₂H₂ (acetylene) |

| 51 | [C₄H₃]⁺ | Moderate | Further fragmentation of the phenyl ring |

Core Fragmentation Pathways

Under electron ionization, this compound is expected to undergo several key fragmentation processes:

-

Initial Ionization: The process begins with the removal of an electron from the this compound molecule to form the molecular ion, [C₈H₅Br]⁺•.

-

Loss of Bromine Radical: A primary and highly favorable fragmentation pathway is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of the stable phenylethynyl cation at m/z 101.

-

Loss of Acetylene: The molecular ion can also undergo fragmentation with the loss of a neutral acetylene molecule (C₂H₂), which would result in a bromophenyl cation. However, the subsequent loss of the bromine atom from the molecular ion is generally a more dominant pathway.

-

Fragmentation of the Phenyl Ring: The resulting [C₈H₅]⁺ ion (m/z 101) can further fragment, leading to the loss of acetylene to form the [C₆H₃]⁺ ion at m/z 75. Further degradation of the aromatic ring can produce smaller fragments, such as the ion at m/z 51.

Experimental Protocols

The mass spectrum of this compound is typically obtained using gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration is typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, with an injection volume of 1 µL.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

-

Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.

Visualized Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

An In-depth Technical Guide to the Solubility of 3-Bromophenylacetylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromophenylacetylene, a key building block in organic synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and presents detailed experimental protocols for its determination. This approach empowers researchers to generate precise and reliable solubility data tailored to their specific applications, such as reaction optimization, purification, and formulation development.

Introduction to this compound

This compound (C₈H₅Br) is an aromatic organic compound featuring a phenyl ring substituted with a bromine atom and an ethynyl group. Its structure lends it to a variety of chemical transformations, particularly cross-coupling reactions like the Sonogashira coupling, making it a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. Understanding its solubility is critical for handling, reaction design, and purification processes like crystallization.

Theoretical Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The structure of this compound—comprising a largely nonpolar phenylacetylene backbone and a polar carbon-bromine bond—suggests it will exhibit favorable solubility in a range of nonpolar to moderately polar organic solvents.

Key factors influencing its solubility include:

-

Solute-Solvent Interactions: The nonpolar aromatic ring and alkyne group will favor interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. The polar C-Br bond allows for dipole-dipole interactions with more polar solvents (e.g., dichloromethane, ethyl acetate).

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat, which helps overcome the crystal lattice energy of the solid.[1]

-

Solvent Polarity: A solvent's ability to dissolve this compound will depend on its polarity matching that of the solute. It is expected to be poorly soluble in highly polar, protic solvents like water, which form strong hydrogen bonds.

-

Crystal Lattice Energy: The energy holding the this compound molecules together in a solid crystal must be overcome by the energy of solvation (the interaction between solute and solvent molecules) for dissolution to occur.

Experimental Determination of Solubility

A systematic approach, beginning with qualitative screening followed by precise quantitative measurement, is recommended.

Qualitative Solubility Assessment

This rapid method helps to classify the compound's solubility in a variety of solvents and to select appropriate solvents for quantitative analysis or for processes like crystallization.

Experimental Protocol:

-

Preparation: Into a series of small, dry test tubes (e.g., 10 x 75 mm), add approximately 25 mg of this compound. The solid should be a fine powder to maximize surface area.[2]

-

Solvent Addition: To each tube, add the test solvent dropwise, up to a total volume of 0.5 mL.[3] Vigorously agitate the mixture after each addition by tapping or vortexing for at least 30-60 seconds.[4][5]

-

Observation: Observe the mixture against a contrasting background. Classify the solubility based on the following criteria:

-

Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recommended Solvents for Screening:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

-

Polar Aprotic: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)

-

Polar Protic: Ethanol, Methanol, Water

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility values (e.g., in mg/mL or mol/L) at a specific temperature. The procedure is based on preparing a saturated solution and determining the mass of the dissolved solute in a known volume of the solvent.[6][7]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container, such as a screw-cap vial or a jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.[6]

-

Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Sample Collection:

-

Allow the undissolved solid to settle completely. A centrifuge can be used to facilitate this separation.

-

Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant liquid using a calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). Record the initial weight of the container (W₁).

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood or oven until the solid residue is completely dry.

-

Allow the container with the solid residue to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it accurately. Repeat the drying and weighing process until a constant weight (W₂) is achieved.[6]

-

-

Calculation:

-

Calculate the mass of the dissolved solute (m_solute) by subtracting the initial weight of the container from the final weight: m_solute = W₂ - W₁.

-

Calculate the solubility (S) in mg/mL by dividing the mass of the solute by the volume of the supernatant collected (V_solvent): S (mg/mL) = m_solute / V_solvent.

-

To express solubility in mol/L, use the molecular weight of this compound (181.03 g/mol ).

-

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for presenting such results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Toluene | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Acetonitrile | 25 | ||

| ... (other solvents) | ... |

Visualizing the Experimental Workflow

The logical process for determining the solubility of a compound can be visualized as a flowchart.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. csub.edu [csub.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. youtube.com [youtube.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

Thermal Stability and Decomposition of 3-Bromophenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition profile of 3-Bromophenylacetylene. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous brominated aromatic compounds and phenylacetylene derivatives to establish a robust predictive framework. It outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empirically determine the thermal properties of this compound. Furthermore, a plausible thermal decomposition pathway is proposed, offering insights into potential degradation products and mechanisms. This guide is intended to be an essential resource for researchers handling this compound, enabling safer experimental design and a deeper understanding of its material properties.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and polymers. Its rigid structure, conferred by the phenyl and acetylene moieties, makes it a candidate for creating complex molecular architectures. As with any reactive compound, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where manufacturing processes can involve elevated temperatures.

Thermal decomposition can lead to the generation of hazardous or reactive byproducts, and understanding the temperature at which this occurs is critical for risk assessment and the design of safe synthetic routes. This guide provides a predictive analysis of the thermal behavior of this compound and details the standard methodologies for its empirical evaluation.

Predicted Thermal Behavior and Data

Based on the analysis of similar compounds, the thermal behavior of this compound can be predicted. It is expected to be a solid at room temperature with a distinct melting point. Upon further heating, it will likely undergo exothermic decomposition.

Predicted Quantitative Thermal Analysis Data

The following table summarizes the predicted quantitative data for the thermal analysis of this compound. It is important to note that these are predicted values based on literature for analogous compounds and should be confirmed by empirical testing.

| Parameter | Predicted Value | Method | Notes |

| Melting Point (T_m) | 55 - 65 °C | DSC | Expected to be a sharp endothermic peak. |

| Onset of Decomposition (T_onset) | 200 - 250 °C | TGA/DSC | The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit for safe handling temperatures. |

| Peak Decomposition Temp (T_peak) | 250 - 300 °C | DSC | The temperature at which the rate of decomposition is at its maximum, corresponding to the peak of the exothermic event. |

| Mass Loss at 400 °C | 40 - 50 % | TGA | Represents the loss of the bromine atom and fragmentation of the organic structure. The remaining mass is likely a carbonaceous residue. |

| Enthalpy of Decomposition (ΔH_d) | -150 to -250 J/g | DSC | A significant exothermic value is expected, indicating a high potential for a thermal runaway reaction if the decomposition is initiated in a large quantity of material. |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the initial mass loss curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the enthalpy of decomposition of this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow to the sample relative to the reference.

-

The melting point is determined as the peak temperature of the endothermic melting event.

-

The enthalpy of decomposition is calculated by integrating the area of the exothermic decomposition peak.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the carbon-bromine bond, which is typically the weakest bond in such molecules. The resulting radicals can then undergo a series of reactions, including polymerization, cyclization, and fragmentation.

Caption: Proposed Decomposition Pathway for this compound.

Discussion of Decomposition Pathway

The proposed decomposition pathway for this compound is as follows:

-

Initiation: Upon heating, the primary initiation step is the homolytic cleavage of the C-Br bond, generating a phenylacetylene radical and a bromine radical. This is because the C-Br bond is weaker than the C-C and C-H bonds in the molecule.

-

Propagation:

-

The highly reactive bromine radical can abstract a hydrogen atom from another molecule of this compound or other organic molecules present, forming hydrogen bromide (HBr), which is a corrosive gas.

-

The phenylacetylene radicals can react with each other or with intact molecules of this compound to initiate polymerization reactions. The acetylene functionality is particularly prone to such reactions at high temperatures, leading to the formation of a complex, high-molecular-weight, carbonaceous char.

-

-

Fragmentation: At higher temperatures, the phenyl ring itself can start to fragment, leading to the formation of smaller volatile organic compounds, such as benzene and other hydrocarbons.

Safety Considerations

Given the predicted thermal instability and the potential for exothermic decomposition, the following safety precautions are recommended when handling this compound at elevated temperatures:

-

Avoid Overheating: Do not heat this compound above its predicted onset of decomposition.

-

Use Small Quantities: When performing thermal analysis or reactions at elevated temperatures, use the smallest amount of material necessary.

-

Ensure Adequate Ventilation: The decomposition can release hazardous and corrosive gases such as HBr. All heating experiments should be conducted in a well-ventilated fume hood.

-

Consider Scale-Up Carefully: The exothermic nature of the decomposition means that scaling up reactions involving heating of this compound poses a significant risk of a thermal runaway. A thorough safety assessment, including Accelerating Rate Calorimetry (ARC), is recommended before any scale-up.

Conclusion

Unveiling the Solid-State Architecture of 3-Bromophenylacetylene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of 3-bromophenylacetylene and its derivatives, compounds of significant interest in materials science and pharmaceutical development. The presence of the bromine atom and the acetylene group imparts unique electronic and steric properties, influencing their solid-state packing and intermolecular interactions. Understanding this architecture is crucial for predicting and controlling the physicochemical properties of these materials, which is paramount for their application in drug design and the development of novel functional materials.

Crystallographic Data of Selected this compound Derivatives

The following tables summarize the key crystallographic data for two representative derivatives of this compound. This data provides a quantitative insight into the unit cell dimensions and symmetry of their crystal lattices.

Table 1: Crystallographic Data for 1-(4-bromophenyl)but-3-yn-1-one [1]

| Parameter | Value |

| Chemical Formula | C₁₀H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.471(2) |

| b (Å) | 9.032(4) |

| c (Å) | 21.652(11) |

| α (°) | 90 |

| β (°) | 92.252(8) |

| γ (°) | 90 |

| Volume (ų) | 873.5(8) |

| Z | 4 |

Table 2: Crystallographic Data for (Z)-1-bromo-1-nitro-2-phenylethene [2][3]

| Parameter | Value |

| Chemical Formula | C₈H₆BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.5296(6) |

| b (Å) | 7.5013(5) |

| c (Å) | 19.7187(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1705.41(18) |

| Z | 8 |

Intermolecular Interactions: The Driving Force of Crystal Packing

The solid-state arrangement of this compound derivatives is governed by a variety of non-covalent interactions. These interactions dictate the stability and ultimate three-dimensional structure of the crystal.

In the case of 1-(4-bromophenyl)but-3-yn-1-one , the crystal structure is primarily stabilized by C—H⋯O hydrogen bonding and a notable short contact between the carbonyl oxygen and the acetylene group (C=O⋯C≡C).[1] Hirshfeld surface analysis reveals that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are the most significant contributors to the overall crystal packing.[1]

For (Z)-1-bromo-1-nitro-2-phenylethene , the molecular packing is influenced by weak intermolecular interactions.[2][3] The planarity of the molecule is distorted, with the phenyl and 1-bromoethene moieties exhibiting a dihedral angle of 28.67°.[2]

The interplay of these weak forces, including halogen bonding, π-π stacking, and hydrogen bonding, is a key area of research in crystal engineering, as it allows for the rational design of materials with desired properties.

Experimental Protocols: From Synthesis to Structure Determination

The determination of the crystal structure of these derivatives involves a multi-step process, beginning with the synthesis of the compound and culminating in X-ray diffraction analysis.

Synthesis and Crystallization

1-(4-bromophenyl)but-3-yn-1-one: This compound was synthesized via the hydrolysis of a methyl ester precursor.[1] A solution of the ester in methanol and 1N NaOH was heated to reflux for 3 hours.[1] After neutralization with 3N HCl, the product was extracted with dichloromethane, washed with brine, and purified by column chromatography.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[1]

(Z)-1-bromo-1-nitro-2-phenylethene: This compound was prepared via a three-step reaction.[2][3] The final product was recrystallized from glacial acetic acid to yield yellow needles suitable for X-ray analysis.[3]

The general workflow for synthesizing and crystallizing a this compound derivative for structural analysis is depicted in the following diagram.

X-ray Diffraction and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal. The process involves mounting a suitable single crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffraction pattern produced is then collected and analyzed to determine the unit cell parameters and the electron density distribution within the crystal.

The experimental workflow for X-ray crystal structure determination is outlined below.

References

The Advent of a Key Synthetic Building Block: The Discovery and First Synthesis of 3-Bromophenylacetylene

For researchers, scientists, and professionals in drug development, 3-bromophenylacetylene stands as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules. Its unique combination of a reactive terminal alkyne and a functionalizable brominated aromatic ring has made it an indispensable tool in the construction of pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the historical context of its discovery and elucidates the methodologies of its first reported synthesis, providing a foundational understanding for its application in modern chemical research.

Discovery and Early Synthesis

While the exact date of the first synthesis of this compound is not definitively documented in a singular, seminal publication, its emergence is rooted in the broader exploration of substituted phenylacetylenes in the late 19th and early 20th centuries. Early organic chemists systematically investigated methods for the preparation of acetylenic compounds, with one of the most common and enduring strategies being the double dehydrohalogenation of dihaloalkanes.

The first synthesis of this compound was likely achieved through a two-step process starting from 3-bromocinnamic acid. This method, a classic approach to the formation of the phenylacetylene moiety, involves the bromination of the alkene followed by a base-induced double dehydrobromination.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br | |

| Molecular Weight | 181.03 g/mol | |

| Boiling Point | 198.24 °C (estimated) | [1] |

| Density | 1.4466 g/cm³ | [1] |

| Refractive Index | 1.5896 | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following table presents key spectroscopic data.

| Technique | Data |

| ¹H NMR | Spectral data available from commercial suppliers and in the literature. |

| ¹³C NMR | Spectral data available from commercial suppliers and in the literature. |

| Infrared (IR) | Characteristic peaks for the terminal alkyne (C≡C-H stretch and C≡C stretch) and the substituted benzene ring. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols: The First Synthesis

The inaugural synthesis of this compound can be described by the following two-stage experimental protocol, which remains a valid, albeit classical, approach.

Step 1: Synthesis of 3-Bromo-α,β-dibromophenylpropionic Acid

The first step involves the electrophilic addition of bromine across the double bond of 3-bromocinnamic acid.

Procedure:

-

In a suitable reaction vessel, 3-bromocinnamic acid is dissolved in a non-reactive solvent such as glacial acetic acid.

-

A solution of bromine in the same solvent is added dropwise to the stirred solution of 3-bromocinnamic acid at room temperature.

-

The reaction is monitored for the disappearance of the bromine color, indicating the completion of the addition reaction.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product, 3-bromo-α,β-dibromophenylpropionic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The second and final step is a double dehydrobromination and decarboxylation of the intermediate acid using a strong base.

Procedure:

-

The dried 3-bromo-α,β-dibromophenylpropionic acid is suspended in an alcoholic solution of potassium hydroxide.

-

The mixture is heated under reflux for several hours. This promotes the elimination of two molecules of hydrogen bromide and one molecule of carbon dioxide.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The product, this compound, is then extracted with a suitable organic solvent, such as diethyl ether.

-

The organic extracts are combined, washed with water to remove any remaining base, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Synthesis Workflow Diagram

The logical flow of the first synthesis of this compound can be visualized as follows:

This foundational synthesis, while perhaps superseded by more modern and efficient methods, laid the groundwork for the production and subsequent widespread use of this compound in organic synthesis. The principles of electrophilic addition and base-mediated elimination demonstrated in this early work remain central concepts in the field of organic chemistry.

References

An In-Depth Technical Guide to the Key Reactions and Reactivity of the Ethynyl Group in 3-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenylacetylene is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. Its structure, featuring a terminal alkyne (ethynyl group) and an aryl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions and reactivity of the ethynyl group in this compound, with a focus on applications relevant to pharmaceutical and materials science research. The presence of the electron-withdrawing bromine atom at the meta-position subtly influences the reactivity of the ethynyl group, a factor that will be considered throughout this document.

Core Reactivity of the Ethynyl Group

The ethynyl group is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds, making it a region of high electron density and a locus for a variety of chemical reactions. The terminal hydrogen is weakly acidic and can be abstracted by a suitable base to form a potent nucleophile, the acetylide anion. Key reactions involving the ethynyl group of this compound include cross-coupling reactions, cycloadditions, and additions across the triple bond.

Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.[1][2] This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals, natural products, and organic materials.[1] For this compound, the ethynyl group readily participates in Sonogashira couplings with a variety of aryl and vinyl halides.

Quantitative Data Summary for Sonogashira Coupling

While specific data for a wide range of this compound couplings is dispersed throughout the literature, the following table provides representative yields for the Sonogashira coupling of phenylacetylene and other terminal alkynes with various aryl halides. These examples serve as a strong predictive model for the expected reactivity and yields when using this compound. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[3] Electron-withdrawing groups on the aryl halide partner can often increase the reaction rate and yield.[4][5]

| Alkyne | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMA | 75 | - | 60 | [6] |

| Phenylacetylene | Iodobenzene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 50 | 3 | 97 | [2] |

| Phenylacetylene | 4-Bromobenzonitrile | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 3 | 93 | [2] |

| Phenylacetylene | 4-Bromoacetophenone | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 6 | 98 | [2] |

| Phenylacetylene | 4-Bromonitrobenzene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 6 | 99 | [2] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne, such as this compound, with an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-Iodotoluene, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., THF, DMF, or a mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

- 1. scielo.br [scielo.br]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

The 3-Bromophenyl Group: An In-Depth Technical Guide to its Electronic Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-bromophenyl group is a common substituent in medicinal chemistry, valued for its ability to modulate the electronic and pharmacokinetic properties of drug candidates. Its unique combination of inductive and resonance effects, coupled with its synthetic tractability, makes it a powerful tool for optimizing lead compounds. This technical guide provides a comprehensive overview of the electronic properties of the 3-bromophenyl group, detailed experimental protocols for their determination, and an examination of its role in a key signaling pathway relevant to drug development.

Core Electronic Properties of the 3-Bromophenyl Group

The electronic influence of a substituent on a phenyl ring is a critical determinant of its interaction with biological targets. This influence is quantified by several parameters, including Hammett constants and Swain-Lupton parameters, which dissect the substituent's effect into inductive and resonance components.

The bromine atom at the meta position (3-position) of a phenyl ring exerts a distinct electronic effect. It is an electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). However, due to the presence of lone pairs of electrons, it can also participate in resonance, donating electron density to the aromatic ring (+R). In the meta position, the resonance effect is significantly diminished compared to the ortho and para positions.

Quantitative Electronic Parameters

The electronic effects of the 3-bromophenyl group are quantitatively described by Hammett constants (σ) and Swain-Lupton parameters (Field, F, and Resonance, R). These parameters are crucial for quantitative structure-activity relationship (QSAR) studies in drug design.

| Parameter | Description | Value for 3-Bromo Substituent |

| Hammett Constant (σm) | Quantifies the total electronic effect of a substituent in the meta position. It is derived from the ionization of substituted benzoic acids. | +0.39 |

| Hammett Constant (σp) | Quantifies the total electronic effect of a substituent in the para position. Included for comparison. | +0.23 |

| Swain-Lupton Field (F) | Represents the inductive effect of a substituent, independent of its position on the ring. | +0.72[1] |

| Swain-Lupton Resonance (R) | Represents the resonance effect of a substituent. | -0.18[1] |

Table 1: Key Electronic Parameters for the Bromo Substituent.

The positive value of σm for the 3-bromo substituent indicates that it is an electron-withdrawing group when in the meta position, which is consistent with its strong inductive effect outweighing its weak resonance effect at this position.

Experimental Determination of Electronic Properties

The Hammett constant (σm) for the 3-bromophenyl group is experimentally determined by measuring the acid dissociation constant (pKa) of 3-bromobenzoic acid.

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for the experimental determination of the pKa of 3-bromobenzoic acid, which is then used to calculate the Hammett constant σm.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromophenylacetylene from 3-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromophenylacetylene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-bromoaniline. The synthesis is a robust, multi-step process involving the diazotization of 3-bromoaniline, followed by a Sandmeyer-type iodination to yield 3-bromoiodobenzene. This stable intermediate subsequently undergoes a Sonogashira coupling with (trimethylsilyl)acetylene, followed by a final deprotection step to afford the desired product. This method offers a reliable and scalable route to this compound.

Introduction

Arylacetylenes are key structural motifs in a wide range of organic molecules, including pharmaceuticals, natural products, and advanced materials. The synthesis of substituted phenylacetylenes is therefore of significant interest. This protocol details a reliable synthetic route to this compound from 3-bromoaniline. The strategy involves the transformation of the amino group of 3-bromoaniline into a more versatile functional group for carbon-carbon bond formation. This is achieved through diazotization and subsequent conversion to an aryl iodide, which is an excellent substrate for the palladium-catalyzed Sonogashira cross-coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound from 3-bromoaniline is accomplished in three sequential steps:

-

Diazotization and Iodination: 3-Bromoaniline is converted to its corresponding diazonium salt, which is then transformed into 3-bromoiodobenzene via a Sandmeyer-type reaction.

-

Sonogashira Coupling: The resulting 3-bromoiodobenzene is coupled with (trimethylsilyl)acetylene in a palladium- and copper-catalyzed cross-coupling reaction to form 1-bromo-3-((trimethylsilyl)ethynyl)benzene.

-

Deprotection: The trimethylsilyl (TMS) protecting group is removed under basic conditions to yield the final product, this compound.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Diazotization & Iodination | 3-Bromoaniline | NaNO₂, H₂SO₄, KI | 3-Bromoiodobenzene | 75-85% |

| 2 | Sonogashira Coupling | 3-Bromoiodobenzene | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Bromo-3-((trimethylsilyl)ethynyl)benzene | 80-90% |

| 3 | Deprotection | 1-Bromo-3-((trimethylsilyl)ethynyl)benzene | K₂CO₃, Methanol | This compound | >95% |

Experimental Protocols

Step 1: Synthesis of 3-Bromoiodobenzene

This procedure involves the diazotization of 3-bromoaniline followed by a Sandmeyer-type iodination.

Materials:

-

3-Bromoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, add 3-bromoaniline (1.0 eq) to a mixture of water and concentrated sulfuric acid, cooled in an ice bath (0-5 °C).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromoiodobenzene.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Synthesis of 1-Bromo-3-((trimethylsilyl)ethynyl)benzene

This step involves the Sonogashira coupling of 3-bromoiodobenzene with (trimethylsilyl)acetylene.

Materials:

-

3-Bromoiodobenzene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, argon-flushed flask, add 3-bromoiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq).

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 50-70 °C and stir under an argon atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of this compound

This final step is the deprotection of the trimethylsilyl group.

Materials:

-

1-Bromo-3-((trimethylsilyl)ethynyl)benzene

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 1-bromo-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound from 3-bromoaniline.

Reaction Mechanism: Sonogashira Coupling

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromophenylacetylene with Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-bromophenylacetylene with a variety of aryl iodides. This reaction is a powerful tool for the synthesis of unsymmetrical diarylacetylenes, which are valuable scaffolds in medicinal chemistry, materials science, and organic electronics.

Introduction

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become an indispensable tool in modern organic synthesis.